molecular formula C14H12BrNOS B13709237 2-(Benzylthio)-4-bromobenzamide

2-(Benzylthio)-4-bromobenzamide

Cat. No.: B13709237
M. Wt: 322.22 g/mol
InChI Key: YXLBXPGXJIYCED-UHFFFAOYSA-N
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Description

2-(Benzylthio)-4-bromobenzamide is an organic compound that features a benzylthio group and a bromine atom attached to a benzamide core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the benzylthio and bromine substituents imparts unique chemical properties to the molecule, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-4-bromobenzamide typically involves the following steps:

    Bromination: The starting material, 4-aminobenzamide, is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. This step introduces the bromine atom at the 4-position of the benzamide ring.

    Thioether Formation: The brominated intermediate is then reacted with benzylthiol in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to form the benzylthio group at the 2-position. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-4-bromobenzamide undergoes various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid, dichloromethane.

    Reduction: LiAlH4, catalytic hydrogenation, ethanol, tetrahydrofuran (THF).

    Substitution: Amines, thiols, potassium carbonate (K2CO3), DMF, DMSO.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Debrominated benzamide.

    Substitution: Substituted benzamides with various functional groups.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-4-bromobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the bromine atom can participate in halogen bonding interactions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylthio)benzamide: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.

    4-Bromobenzamide: Lacks the benzylthio group, leading to reduced potential for covalent interactions with biological targets.

    2-(Methylthio)-4-bromobenzamide: Contains a methylthio group instead of a benzylthio group, affecting its chemical and biological properties.

Uniqueness

2-(Benzylthio)-4-bromobenzamide is unique due to the presence of both the benzylthio and bromine substituents, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C14H12BrNOS

Molecular Weight

322.22 g/mol

IUPAC Name

2-benzylsulfanyl-4-bromobenzamide

InChI

InChI=1S/C14H12BrNOS/c15-11-6-7-12(14(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,16,17)

InChI Key

YXLBXPGXJIYCED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=CC(=C2)Br)C(=O)N

Origin of Product

United States

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